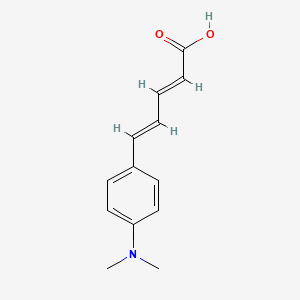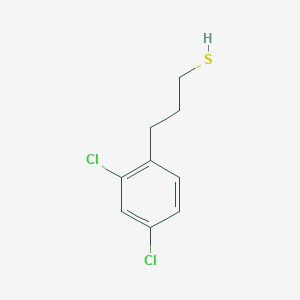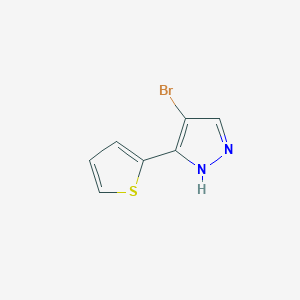![molecular formula C13H22N2O B7966006 Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B7966006.png)
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(2,8-diazaspiro[45]decan-2-yl)methanone is a synthetic compound known for its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the spirocyclic scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows optimized laboratory protocols scaled up for industrial use. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
化学反応の分析
Types of Reactions: Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:
Reduction: This process involves the gain of electrons or hydrogen atoms, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone has several notable applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The primary mechanism of action for Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone involves the inhibition of RIPK1 kinase activity. By blocking this kinase, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models . This inhibition is achieved through the compound’s binding to the kinase’s active site, disrupting its normal function.
類似化合物との比較
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their kinase inhibitory properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related to Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone.
Uniqueness: this compound stands out due to its specific cyclobutyl group, which may confer unique binding properties and biological activities compared to other spirocyclic compounds. Its potent inhibition of RIPK1 and potential therapeutic applications in inflammatory diseases highlight its significance in medicinal chemistry.
特性
IUPAC Name |
cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-12(11-2-1-3-11)15-9-6-13(10-15)4-7-14-8-5-13/h11,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOAXTMRALWGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(C2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)


